molecular formula C9H13N B119579 5-Ethynyl-1-azabicyclo[3.2.1]octane CAS No. 142483-61-2

5-Ethynyl-1-azabicyclo[3.2.1]octane

Cat. No. B119579
CAS RN: 142483-61-2
M. Wt: 135.21 g/mol
InChI Key: NCLBJBJJABUYSO-UHFFFAOYSA-N
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Description

5-Ethynyl-1-azabicyclo[3.2.1]octane is a bicyclic compound that has gained significant attention in scientific research due to its unique structure and potential applications in various fields. This compound is commonly referred to as 5-EBIO and is a potent activator of calcium-activated potassium channels (KCa) and transient receptor potential (TRP) channels.

Mechanism of Action

The mechanism of action of 5-EBIO involves the activation of 5-Ethynyl-1-azabicyclo[3.2.1]octane and TRP channels. 5-Ethynyl-1-azabicyclo[3.2.1]octane channels are involved in the regulation of neuronal signaling, smooth muscle tone, and vasodilation. TRP channels are involved in the detection of various stimuli, including temperature, pressure, and chemical signals. Activation of these channels by 5-EBIO leads to changes in cellular signaling and physiological responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-EBIO are diverse and depend on the specific application. In neuroscience, 5-EBIO has been shown to enhance synaptic transmission and improve cognitive function. In cardiovascular research, 5-EBIO has been shown to reduce blood pressure and improve blood flow. In cancer research, 5-EBIO has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 5-EBIO in lab experiments include its potency and specificity for 5-Ethynyl-1-azabicyclo[3.2.1]octane and TRP channels, making it a valuable tool for studying these channels' function. However, the limitations of using 5-EBIO include its potential toxicity and the need for careful attention to detail during the synthesis process to ensure purity and yield.

Future Directions

There are many potential future directions for research on 5-EBIO. One area of interest is the development of new compounds that are more potent and selective for 5-Ethynyl-1-azabicyclo[3.2.1]octane and TRP channels. Another area of interest is the development of new applications for 5-EBIO, such as in the treatment of neurological disorders or as a tool for studying cellular signaling pathways. Overall, 5-EBIO is a valuable compound with many potential applications in scientific research.

Scientific Research Applications

5-EBIO has been extensively studied for its potential applications in various fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, 5-EBIO is used as a tool to study the function of 5-Ethynyl-1-azabicyclo[3.2.1]octane channels and their role in neuronal signaling. In cardiovascular research, 5-EBIO has been shown to have vasodilatory effects, making it a potential treatment for hypertension. In cancer research, 5-EBIO has been shown to inhibit the growth of cancer cells by activating 5-Ethynyl-1-azabicyclo[3.2.1]octane channels and inducing apoptosis.

properties

CAS RN

142483-61-2

Product Name

5-Ethynyl-1-azabicyclo[3.2.1]octane

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

5-ethynyl-1-azabicyclo[3.2.1]octane

InChI

InChI=1S/C9H13N/c1-2-9-4-3-6-10(8-9)7-5-9/h1H,3-8H2

InChI Key

NCLBJBJJABUYSO-UHFFFAOYSA-N

SMILES

C#CC12CCCN(C1)CC2

Canonical SMILES

C#CC12CCCN(C1)CC2

synonyms

1-Azabicyclo[3.2.1]octane, 5-ethynyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of crude (±) 5-(2,2-dibromoethenyl)-1-azabicyclo[3.2.1]octane (10 g, 34 mM) (D5) in dry THF (200 ml) was cooled to -78° C. under nitrogen and treated with n-butyl lithium in hexane (49 ml of a 1.6 molar solution, 0.078 mol). The solution was stirred at this temperature for 1 h and then allowed to warm to room temperature over a period of 1 h. The reaction mixture was then cooled to -70° C. and quenched by the addition of acetic acid (10 ml). The solution was then concentrated in vacuo to a gum and the residue partitioned between chloroform and saturated aqueous potassium carbonate solution. The organic phase was separated, dried (Na2SO4) and concentrated in vacuo to a gum which was distilled in vacuo to afford the title compound (D6, 2.5 g, 51%) as a colourless oil (B.pt 110°-120° at 0.5 mM) which crystallised on standing m.p. 41°-42° C.
Name
(±) 5-(2,2-dibromoethenyl)-1-azabicyclo[3.2.1]octane
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
51%

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